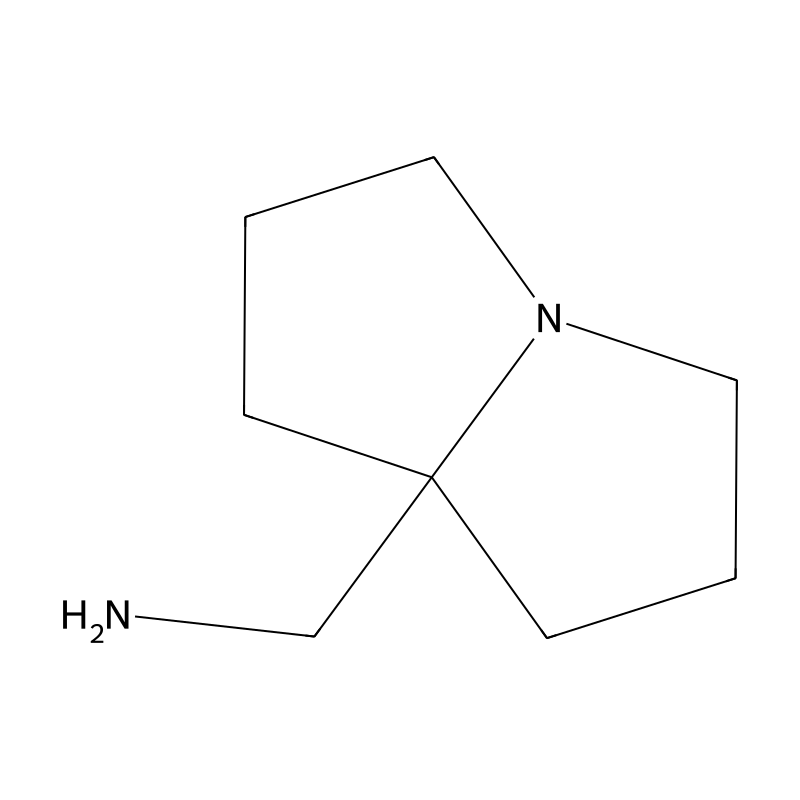(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
“(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” is primarily used in organic synthesis . It can serve as an intermediate in the synthesis of drugs, ligands, and catalysts .
Organic Compound Synthesis
“(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” is an organic compound with the chemical formula C8H16N2 . It is a colorless to pale yellow liquid . It is primarily used in organic synthesis .
Intermediate in Drug Synthesis
This compound can serve as an intermediate in the synthesis of drugs . It can be used to synthesize biologically active compounds .
Ligand and Catalyst Synthesis
“(Hexahydro-1H-pyrrolizin-7A-YL)methanamine” can also be used as an intermediate in the synthesis of ligands and catalysts .
Chemical Reactions
This compound can be produced through a series of chemical reactions, including the cyclization of pyrrole ring compounds, hydrogenation reactions, and methylation reactions .
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is an organic compound with the molecular formula and a molecular weight of 140.23 g/mol. This compound features a hexahydropyrrolizin moiety, which contributes to its unique structural characteristics. The compound is recognized for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive molecules .
Example Reaction Scheme- Cyclization: Formation of the pyrrolizin ring.
- Hydrogenation: Saturation of the double bonds in the ring.
- Amine Formation: Reaction with formaldehyde or similar carbonyl compounds to introduce the amine functionality.
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine exhibits interesting biological properties, particularly as an intermediate in synthesizing cholinergic agonists. These compounds have been shown to influence cholinergic signaling pathways, potentially affecting neurotransmission and cellular metabolism . The biological activity may include modulation of enzyme activities and interactions with various biomolecules.
Several synthesis methods have been reported for (Hexahydro-1H-pyrrolizin-7A-YL)methanamine:
- Cyclization of Pyrrole Derivatives: Involves converting pyrrole into a pyrrolizin structure.
- Hydrogenation: Typically performed under mild conditions to ensure high yields without degrading sensitive functional groups.
- Reductive Amination: A common method for introducing amine groups into organic molecules, often using reducing agents like sodium borohydride or lithium aluminum hydride .
Interaction studies involving (Hexahydro-1H-pyrrolizin-7A-YL)methanamine focus on its role as an intermediate in synthesizing cholinergic agonists. These studies often assess how the compound interacts with various enzymes and receptors involved in neurotransmission, providing insights into its pharmacological potential .
Similar Compounds: Comparison
Several compounds share structural similarities with (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-(1,2-Dimethylpyrrolidin-2-yl)methanamine | 917747-55-8 | 1.00 | Contains methyl substituents on the pyrrolidine ring |
| (1-(Pyrrolidin-1-yl)cyclopentyl)methanamine | 463961-55-9 | 0.96 | Cyclopentyl group adds steric bulk |
| (2-Isopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine | 463961-59-3 | 0.96 | Bicyclic structure enhances stability |
| (2-Propyl-2-azabicyclo[2.1.1]hexan-1-yl)methanamine | 463961-59-3 | 0.96 | Similar bicyclic structure with different substituents |
| (1-(Pyrrolidin-1-yl)cyclohexyl)methanamine | 744980-79-8 | 0.96 | Cyclohexyl group provides distinct properties |
The unique hexahydropyrrolizin structure of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine differentiates it from these compounds, potentially influencing its biological activity and applications in medicinal chemistry.








